molecular formula C7H5N5 B1319057 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile CAS No. 211096-53-6

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

Cat. No. B1319057
M. Wt: 159.15 g/mol
InChI Key: XSNPRRXEPMGITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a chemical compound with the molecular formula C7H5N5 and a molecular weight of 159.15 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, which includes 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of a broader class of reactions known as click chemistry .


Molecular Structure Analysis

The molecular structure of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is characterized by a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms .


Chemical Reactions Analysis

The 1,2,3-triazole ring, a key component of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make it a valuable component in the synthesis of various bioactive compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile include a molecular weight of 159.15 and it should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Properties

  • 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is involved in chemical syntheses that yield various derivatives with potential applications. For instance, Albert (1973) reported the synthesis of 4-Amino-1-(and 2-)methyl-1,2,3-triazole-5-carbonitrile through acidic hydrolysis, exploring its properties and derivatives for potential applications in chemistry (Albert, 1973).

Antimicrobial and Antifungal Activities

  • The compound has been used in the synthesis of novel derivatives with significant antimicrobial and antifungal activities. Thanh et al. (2019) synthesized 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates using 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, demonstrating their efficacy against various bacteria and fungi (Thanh et al., 2019).

Spectroscopic and Photophysical Studies

  • Singh et al. (2017) conducted a study on a new fluorescent derivative of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, investigating its structural, spectroscopic, and photophysical properties. This research highlights the potential of such compounds in developing new materials with unique optical properties (Singh et al., 2017).

Applications in High-Energy Materials

  • Snyder et al. (2017) explored the use of a triazolotriazine carbonitrile, related to 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, for developing insensitive high explosives. This research suggests potential applications in the field of energetic materials (Snyder et al., 2017).

Safety And Hazards

The safety data sheet for 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile indicates that it is for research use only and not for medicinal or household use .

properties

IUPAC Name

7-amino-2H-benzotriazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPRRXEPMGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593165
Record name 7-Amino-2H-benzotriazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

CAS RN

211096-53-6
Record name 7-Amino-2H-benzotriazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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